1,3-Dioxoisoindolin-2-yl 2-(thiophen-2-yl)acetate
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Overview
Description
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-2-yl)acetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Preparation Methods
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-2-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate with bis(dimethylamino)-tert-butoxymethane, followed by treatment with various amines and hydrazines to afford the corresponding amino-substituted products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and hydrazines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-2-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(thiophen-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 1,3-dioxo-2-iso-indolinecarboxylate: Another phthalimide derivative with similar structural features.
Thalidomide: A well-known phthalimide derivative with significant biological activities.
Properties
Molecular Formula |
C14H9NO4S |
---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-thiophen-2-ylacetate |
InChI |
InChI=1S/C14H9NO4S/c16-12(8-9-4-3-7-20-9)19-15-13(17)10-5-1-2-6-11(10)14(15)18/h1-7H,8H2 |
InChI Key |
OHPAIYCTZCGLNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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